1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol
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Overview
Description
1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol is a chemical compound with the molecular formula C19H33NO2Si It is characterized by the presence of a piperidine ring substituted with a benzyl group, a tert-butyldimethylsilyloxy group, and a hydroxyl group
Preparation Methods
The synthesis of 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol typically involves multiple steps. One common synthetic route includes the protection of a piperidine derivative with a tert-butyldimethylsilyl (TBDMS) group, followed by benzylation and subsequent hydroxylation. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) for silylation, benzyl bromide for benzylation, and various oxidizing agents for hydroxylation. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield .
Chemical Reactions Analysis
1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). .
Scientific Research Applications
1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The benzyl group and hydroxyl group also play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxypiperidine: Lacks the tert-butyldimethylsilyloxy group, resulting in different reactivity and applications.
3-((tert-Butyldimethylsilyloxy)methyl)piperidine:
1-Benzyl-3-hydroxypiperidine: Similar structure but without the tert-butyldimethylsilyloxy group, leading to different chemical behavior and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2Si/c1-19(2,3)23(4,5)22-15-17-14-20(12-11-18(17)21)13-16-9-7-6-8-10-16/h6-10,17-18,21H,11-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJUGHMRJSEITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CN(CCC1O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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